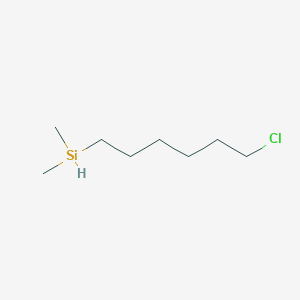
Dimethylhexylsilylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylhexylsilylchloride is an organosilicon compound with the molecular formula C8H19ClSi. It is a clear, colorless to almost colorless liquid with a boiling point of 184°C and a density of 0.895 g/cm³ . This compound is primarily used in organic synthesis as a reagent for introducing the dimethylhexylsilyl group into various molecules.
準備方法
Synthetic Routes and Reaction Conditions: Dimethylhexylsilylchloride is typically synthesized through the reaction of hexylmagnesium bromide with dimethyldichlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction is as follows:
C6H13MgBr+(CH3)2SiCl2→C6H13Si(CH3)2Cl+MgBrCl
Industrial Production Methods: In industrial settings, this compound can be produced using a continuous flow reactor to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratios of the reactants. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions: Dimethylhexylsilylchloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form the corresponding dimethylhexylsilyl derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form dimethylhexylsilanol and hydrochloric acid.
Reduction: It can be reduced to dimethylhexylsilane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Alcohols and Amines: Reactions with alcohols and amines are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Water: Hydrolysis reactions are usually performed under acidic or basic conditions to control the rate of reaction.
Reducing Agents: Reduction reactions are carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Major Products:
Dimethylhexylsilanol: Formed from hydrolysis.
Dimethylhexylsilane: Formed from reduction.
Dimethylhexylsilyl ethers and amines: Formed from substitution reactions with alcohols and amines, respectively.
科学的研究の応用
Dimethylhexylsilylchloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a protecting group for alcohols and amines, allowing for selective reactions to occur on other functional groups.
Material Science: It is used in the synthesis of silicon-based polymers and resins, which have applications in coatings, adhesives, and sealants.
Pharmaceuticals: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Biotechnology: It is used in the modification of biomolecules, such as proteins and nucleic acids, to improve their stability and functionality.
作用機序
The mechanism of action of dimethylhexylsilylchloride involves the formation of a covalent bond between the silicon atom and the nucleophile. This reaction typically proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism, where the nucleophile attacks the silicon atom, displacing the chloride ion. The resulting dimethylhexylsilyl group can then impart various properties to the molecule, such as increased hydrophobicity or steric protection.
類似化合物との比較
Trimethylsilyl chloride (C3H9ClSi): Commonly used in organic synthesis for silylation reactions.
Triethylsilyl chloride (C6H15ClSi): Used for similar purposes but provides different steric and electronic effects due to its ethyl groups.
特性
IUPAC Name |
6-chlorohexyl(dimethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19ClSi/c1-10(2)8-6-4-3-5-7-9/h10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMZZHZBUORISK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)CCCCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














